![molecular formula C8H13NO B3031786 双环[2.2.1]庚烷-1-甲酰胺 CAS No. 69095-03-0](/img/structure/B3031786.png)

双环[2.2.1]庚烷-1-甲酰胺

描述

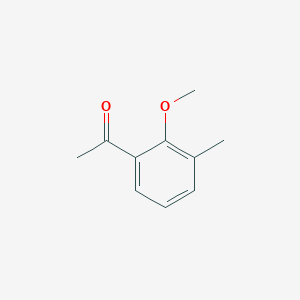

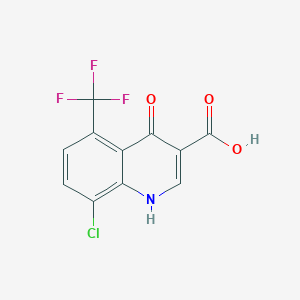

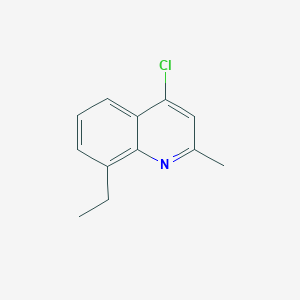

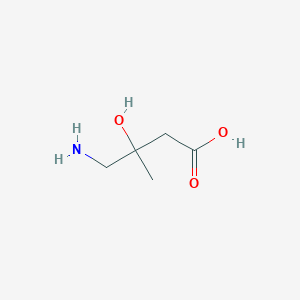

Bicyclo[2.2.1]heptane-1-carboxamide, also known as Norbornane, is an organic compound and a saturated hydrocarbon with the chemical formula C7H12 . It is a crystalline compound with a melting point of 88 °C . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .

Synthesis Analysis

An asymmetric approach to Bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis has been realized . This permits rapid access to a wide range of Bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

The molecular structure of Bicyclo[2.2.1]heptane-1-carboxamide is derived from a cyclohexane ring with a methylene bridge in the 1,4- position . This makes it a bridged bicyclic compound . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

A sequential Diels Alder reaction/rearrangement sequence was developed for the synthesis of diverse functionalized Bicyclo[2.2.1]heptanes . The outcome of the rearrangement depended on the substitution pattern of the dienes .Physical And Chemical Properties Analysis

Bicyclo[2.2.1]heptane-1-carboxamide is a crystalline compound with a melting point of 88 °C . It is a saturated hydrocarbon with the chemical formula C7H12 .科学研究应用

Organocatalysis and Asymmetric Synthesis

Bicyclo[2.2.1]heptane-1-carboxamide serves as a valuable scaffold for developing enantioselective approaches. Researchers have harnessed its structure to create chiral auxiliaries and ligands for transition-metal catalysis. For instance, bornanesultam—a well-known chiral auxiliary—finds applications in asymmetric synthesis. By understanding the reactivity of this bicyclic core, chemists can design novel catalysts and optimize reaction conditions .

Drug Discovery and Development

Several drug candidates incorporate the bicyclo[2.2.1]heptane scaffold. Notable examples include LMV-6015 and AMG 221. These compounds demonstrate the potential of this structural motif in drug design. Researchers explore modifications around the bicyclic core to enhance bioactivity, pharmacokinetics, and selectivity. Understanding the interactions of Bicyclo[2.2.1]heptane-1-carboxamide with biological targets is crucial for drug discovery .

Natural Product Chemistry

Bicyclo[2.2.1]heptane-1-carboxamide appears in various bioactive natural products. Camphor, sordarins, α-santalol, and β-santalol all contain this structural moiety. Investigating the biosynthesis and functional roles of these natural products provides insights into their therapeutic potential. Researchers study the impact of Bicyclo[2.2.1]heptane-1-carboxamide on cellular processes and pathways .

Cytotoxicity and Anticancer Properties

Researchers have evaluated the cytotoxicity of Bicyclo[2.2.1]heptane-1-carboxamide derivatives. These investigations aim to identify compounds with potential anticancer activity. By understanding their effects on cell viability, migration, and proliferation, scientists can develop targeted therapies. Compound 2e, for instance, has been studied for its cytotoxic properties .

Functional Materials and Supramolecular Chemistry

The unique three-dimensional structure of Bicyclo[2.2.1]heptane-1-carboxamide makes it an interesting building block for functional materials. Researchers explore its use in supramolecular assemblies, host-guest systems, and molecular recognition. By designing derivatives with specific functional groups, they create materials with tailored properties .

Green Chemistry and Sustainable Synthesis

Efforts to develop environmentally friendly synthetic methods often involve Bicyclo[2.2.1]heptane-1-carboxamide. Researchers seek greener approaches to access this scaffold, minimizing waste and using benign reaction conditions. The development of efficient and sustainable synthetic routes contributes to the broader field of green chemistry .

作用机制

Mode of Action

The mode of action of Bicyclo[22It is known that the compound is synthesized via an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for the rapid creation of a wide range of Bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .

未来方向

The development of enantioselective approaches to functionalized Bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . Therefore, it is highly desirable for relevant drug discovery . Furthermore, an efficient and modular approach toward new 1,2-disubstituted Bicyclo hexane modules has been disclosed . This strategy is based on the use of photochemistry to access new building blocks via [2+2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .

属性

IUPAC Name |

bicyclo[2.2.1]heptane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c9-7(10)8-3-1-6(5-8)2-4-8/h6H,1-5H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJTXFAFHGMXLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353029 | |

| Record name | bicyclo[2.2.1]heptane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[2.2.1]heptane-1-carboxamide | |

CAS RN |

69095-03-0 | |

| Record name | bicyclo[2.2.1]heptane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B3031708.png)